3,4-dimethoxy-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzamide core or the triazole-thiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction conditions such as temperature control and inert atmosphere .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3,4-Dimethoxy-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzamide: A simpler analog with similar structural features but lacking the triazole-thiazole moiety.
4-Methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazole: A related compound with the triazole-thiazole moiety but without the benzamide core.
Uniqueness
3,4-Dimethoxy-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide is unique due to its combination of a benzamide core with methoxy groups and a triazole-thiazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C18H20N6O4S2 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[[4-methyl-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
InChI |
InChI=1S/C18H20N6O4S2/c1-24-14(9-20-16(26)11-4-5-12(27-2)13(8-11)28-3)22-23-18(24)30-10-15(25)21-17-19-6-7-29-17/h4-8H,9-10H2,1-3H3,(H,20,26)(H,19,21,25) |
InChI Key |
FCWVLBUYYYNUQR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=NC=CS2)CNC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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